![molecular formula C10H12ClNO2 B2695470 3-[(3-Chloro-4-methylphenyl)amino]propanoic acid CAS No. 944887-22-3](/img/structure/B2695470.png)

3-[(3-Chloro-4-methylphenyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

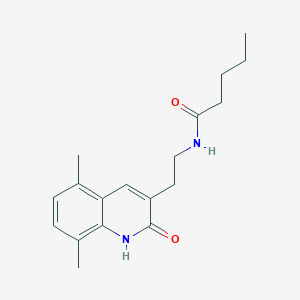

“3-[(3-Chloro-4-methylphenyl)amino]propanoic acid” is an organic compound . It belongs to the class of phenethylamines.

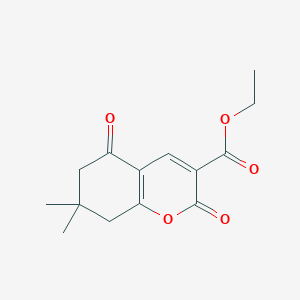

Molecular Structure Analysis

The molecular formula of “this compound” is C10H12ClNO2 . The structure includes a propanoic acid group attached to an amino-substituted chloro-methylphenyl group .Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 406.6±35.0 °C, and its predicted density is 1.296±0.06 g/cm3 . The molecular weight is 213.66 .Scientific Research Applications

Chiral Intermediate in Drug Synthesis :

- 3-Chloro-1-phenyl-1-propanol, a related compound, is used as a chiral intermediate in the synthesis of antidepressant drugs. Yeast reductase YOL151W shows high activity and enantioselectivity in producing this compound, crucial for its pharmaceutical applications (Choi et al., 2010).

Biomaterials Synthesis :

- Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, used in creating materials with potential applications in various industries (Trejo-Machin et al., 2017).

Antimicrobial and Antifungal Agents :

- N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl and other moieties have shown significant antimicrobial and antifungal activities, suggesting potential use in developing new therapeutic agents (Mickevičienė et al., 2015).

Synthesis of Benzoxazine Monomers :

- Utilizing phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, for synthesizing benzoxazine monomers from polyethylene glycol, demonstrates its potential in creating bio-based materials with wide-ranging applications (Verge et al., 2017).

Pharmaceutical Research :

- The synthesis and study of α-aminophosphonates as corrosion inhibitors also indicate potential pharmaceutical applications, given their chemical properties and interactions (Gupta et al., 2017).

Enzymatic Catalysis in Drug Development :

- Methylobacterium species are utilized for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, demonstrating the role of microbial enzymes in drug development (Li et al., 2013).

Chemical Synthesis and Medicinal Chemistry :

- Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide, related to 3-[(3-Chloro-4-methylphenyl)amino]propanoic acid, have shown anticonvulsant properties and gamma-aminobutyric acid mimetic activity, indicating their significance in medicinal chemistry (Kaplan et al., 1980).

properties

IUPAC Name |

3-(3-chloro-4-methylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7-2-3-8(6-9(7)11)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMSTVMNKFIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)

![N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2695403.png)

![N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2695404.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695409.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)